molecular formula C19H16F2N2O2 B2394994 (Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide CAS No. 326185-65-3

(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide

Cat. No. B2394994
CAS RN: 326185-65-3
M. Wt: 342.346
InChI Key: FADHWBZYAXAZHD-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-(Difluoromethoxy)phenyl isocyanate , which is an organic building block containing an isocyanate group .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)phenyl isocyanate, a related compound, has been reported . Its linear formula is F2CHOC6H4NCO .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)phenyl isocyanate, a related compound, include a molecular weight of 185.13, a refractive index (n20/D) of 1.495, a boiling point of 209 °C, and a density of 1.323 g/mL at 25 °C .

Safety and Hazards

4-(Difluoromethoxy)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c1-23(13-15-5-3-2-4-6-15)18(24)16(12-22)11-14-7-9-17(10-8-14)25-19(20)21/h2-11,19H,13H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADHWBZYAXAZHD-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide

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